molecular formula C14H17N4O.Cl<br>C14H17ClN4O B12791298 Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride CAS No. 73297-08-2

Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride

Cat. No.: B12791298
CAS No.: 73297-08-2
M. Wt: 292.76 g/mol
InChI Key: GDRDLKDNLFFMSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is a synthetic organic compound belonging to the pyrimidinium class This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Substitution Reactions:

    Oxidation: The 2-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the pyrimidinium compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride involves its interaction with molecular targets and pathways within biological systems. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modifying genetic material to influence gene expression.

    Cellular Signaling: Affecting cellular signaling pathways to alter cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinium Chloride: A simpler pyrimidinium compound with similar properties.

    Phenylhydrazone Derivatives: Compounds with similar hydrazone functional groups.

    Dimethylpyrimidine Derivatives: Compounds with similar dimethyl substitutions on the pyrimidine ring.

Uniqueness

Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73297-08-2

Molecular Formula

C14H17N4O.Cl
C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

1,3-dimethyl-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]pyrimidin-1-ium-2-one;chloride

InChI

InChI=1S/C14H17N4O.ClH/c1-16-10-9-13(17(2)14(16)19)11-15-18(3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

GDRDLKDNLFFMSS-UHFFFAOYSA-M

Isomeric SMILES

CN1C(=CC=[N+](C1=O)C)/C=N/N(C)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CN1C(=CC=[N+](C1=O)C)C=NN(C)C2=CC=CC=C2.[Cl-]

Related CAS

84912-24-3
73297-08-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.